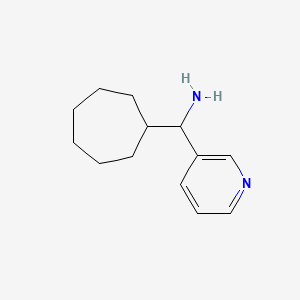![molecular formula C11H19NO3 B13478883 tert-butyl N-[(1-methyl-2-oxocyclobutyl)methyl]carbamate](/img/structure/B13478883.png)
tert-butyl N-[(1-methyl-2-oxocyclobutyl)methyl]carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-butyl N-[(1-methyl-2-oxocyclobutyl)methyl]carbamate: is a chemical compound with the molecular formula C11H19NO3 It is a carbamate derivative, which means it contains a carbamate group (–NHCOO–) attached to a tert-butyl group and a cyclobutyl ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[(1-methyl-2-oxocyclobutyl)methyl]carbamate typically involves the reaction of tert-butyl carbamate with a suitable cyclobutyl derivative. One common method involves the use of tert-butyl chloroformate and a cyclobutyl amine derivative under basic conditions. The reaction proceeds through the formation of an intermediate, which is then converted to the final product by the addition of a suitable nucleophile .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the desired compound in high purity .
Analyse Des Réactions Chimiques
Types of Reactions: tert-butyl N-[(1-methyl-2-oxocyclobutyl)methyl]carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, where the carbamate group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Nucleophiles such as amines, alcohols, and thiols.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction may produce alcohols or amines .
Applications De Recherche Scientifique
Chemistry: In chemistry, tert-butyl N-[(1-methyl-2-oxocyclobutyl)methyl]carbamate is used as a building block for the synthesis of more complex molecules.
Biology: In biological research, this compound is studied for its potential as a biochemical probe. It can be used to investigate enzyme mechanisms and protein-ligand interactions due to its ability to form stable complexes with biological molecules .
Medicine: In medicine, this compound is explored for its potential therapeutic applications. It may serve as a precursor for the development of new drugs targeting specific enzymes or receptors .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various industrial processes .
Mécanisme D'action
The mechanism of action of tert-butyl N-[(1-methyl-2-oxocyclobutyl)methyl]carbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on enzymes or receptors, leading to inhibition or modulation of their activity. The cyclobutyl ring provides structural rigidity, enhancing the compound’s binding affinity and specificity .
Comparaison Avec Des Composés Similaires
- tert-butyl N-[(2-oxocyclobutyl)methyl]carbamate
- tert-butyl N-(1-methyl-3-oxocyclobutyl)carbamate
- tert-butyl (1-oxo-1-phenylhex-5-yn-2-yl)carbamate
Comparison: tert-butyl N-[(1-methyl-2-oxocyclobutyl)methyl]carbamate is unique due to the presence of the 1-methyl-2-oxocyclobutyl group, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and binding characteristics, making it valuable for specific applications .
Propriétés
Formule moléculaire |
C11H19NO3 |
|---|---|
Poids moléculaire |
213.27 g/mol |
Nom IUPAC |
tert-butyl N-[(1-methyl-2-oxocyclobutyl)methyl]carbamate |
InChI |
InChI=1S/C11H19NO3/c1-10(2,3)15-9(14)12-7-11(4)6-5-8(11)13/h5-7H2,1-4H3,(H,12,14) |
Clé InChI |
GJUGZRMTWJIFDC-UHFFFAOYSA-N |
SMILES canonique |
CC1(CCC1=O)CNC(=O)OC(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-(5-iodo-1-oxo-2,3-dihydro-1H-isoindol-2-yl)-1-{[2-(trimethylsilyl)ethoxy]methyl}piperidine-2,6-dione](/img/structure/B13478804.png)
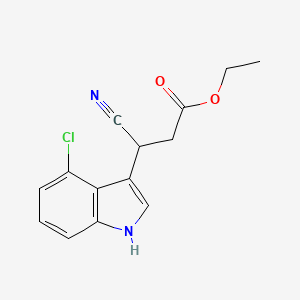


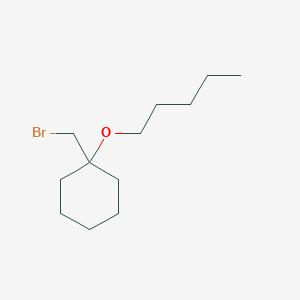
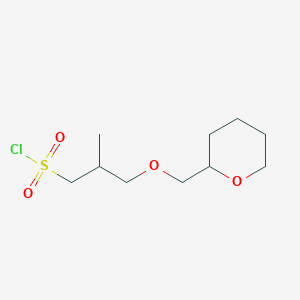
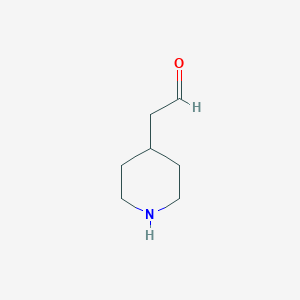
![1-Oxa-3,8-diazaspiro[4.6]undecan-2-one hydrochloride](/img/structure/B13478838.png)
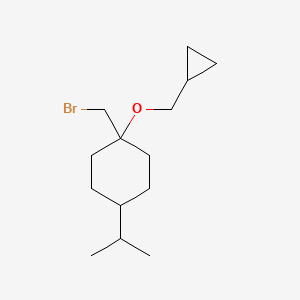
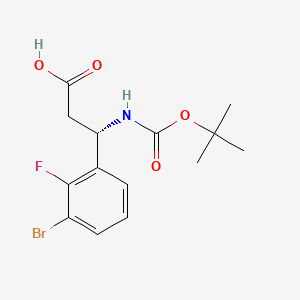
![6-Thia-7-azaspiro[3.4]octane 6,6-dioxide](/img/structure/B13478854.png)
![3-(propan-2-yl)-5H,6H,7H,8H-imidazo[1,5-a]pyridine-1-carboxylic acid hydrochloride](/img/structure/B13478877.png)

